ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16919058 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Mycobacterium Tuberculosis DNA GyrB
Research has demonstrated the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, including compounds similar to ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate, for inhibiting Mycobacterium tuberculosis DNA GyrB. These compounds have shown promising results in vitro assays against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling, highlighting their potential as antitubercular agents without cytotoxicity in eukaryotic cells at certain concentrations (Reddy et al., 2014).
Molecular Hybridization and Synthesis
Another study focused on the chemistry of iminofurans, specifically the decyclization of ethyl compounds with secondary amines, resulting in N,N′-disubstituted piperazine derivatives. This illustrates the versatility of these compounds in organic synthesis, potentially leading to new therapeutic agents (Vasileva et al., 2018).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, was determined to understand the conformation and dihedral angles between the piperazine ring and the benzene ring. This knowledge is crucial for the design of new compounds with optimized interactions for biological activity (Faizi et al., 2016).
Antimicrobial and Biofilm Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown potent antibacterial and biofilm inhibition activities. These compounds, including derivatives of this compound, have demonstrated significant efficacy against various bacterial strains and biofilms, suggesting their potential in treating bacterial infections and preventing biofilm formation (Mekky & Sanad, 2020).
Properties
IUPAC Name |
ethyl 4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-25-19(24)23-9-7-22(8-10-23)13-15-12-20-21-18(15)17-11-14-5-3-4-6-16(14)26-17/h3-6,11-12H,2,7-10,13H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKCXZPFSIVOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(NN=C2)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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